5F-APINAC is part of a broader class of synthetic cannabinoids that are often developed for research purposes. These compounds are typically synthesized to mimic the effects of naturally occurring cannabinoids found in cannabis plants. The classification of 5F-APINAC falls under the category of synthetic cannabinoids, particularly those that are structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
The synthesis of 5F-APINAC involves several chemical reactions that can be categorized into two main approaches: non-catalytic and catalytic methods.
The synthesis typically includes:
Technical details regarding the exact reagents and conditions can vary based on the specific synthesis protocol adopted by researchers.
The molecular structure of 5F-APINAC can be described by its chemical formula . The compound features a complex arrangement that includes:
Data regarding the molecular weight is approximately 348.42 g/mol, and it exhibits specific stereochemistry that contributes to its pharmacological profile.
5F-APINAC undergoes various chemical reactions typical for synthetic cannabinoids:
Research indicates that these reactions are influenced by factors such as dosage and administration route, which have been studied extensively in animal models.
The mechanism of action for 5F-APINAC primarily involves its interaction with cannabinoid receptors (CB1 and CB2) within the endocannabinoid system. Upon binding:
Data from pharmacokinetic studies show a dose-dependent response with rapid onset effects following administration.
Relevant analyses often include high-performance liquid chromatography (HPLC) to assess purity and identify impurities during synthesis.
5F-APINAC has several significant applications in scientific research:
APINAC derivatives represent a class of synthetic cannabinoids (SCs) engineered to mimic the psychoactive effects of Δ9-tetrahydrocannabinol (THC). Among these, 5F-APINAC (5F-APINACA, 5F-AKB-48) has emerged as a significant compound in forensic and clinical toxicology due to its potent bioactivity and prevalence in illicit drug markets. Unlike phytocannabinoids, 5F-APINAC is a product of deliberate molecular design, optimized for high-affinity interactions with cannabinoid receptors [4] [5].
Core Structure and Modifications
5F-APINAC (C~23~H~30~FN~3~O; molar mass: 383.511 g/mol) belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its structure comprises three key domains:
Table 1: Structural Domains of 5F-APINAC
Domain | Chemical Group | Role |
---|---|---|
Core | Indazole | Structural scaffold |
Side chain | 5-Fluoropentyl | Enhanced lipophilicity & receptor affinity |
Tail | Adamantyl carboxamide | CB1/CB2 binding specificity |
Pharmacological Targets
5F-APINAC acts as a full agonist at cannabinoid receptors CB1 and CB2, with binding affinities in the nanomolar range:
Metabolic Pathways
In vivo studies (rabbit model) reveal rapid biotransformation via:
Initial Identification and Illicit Use
5F-APINAC was first identified in South Korea (2014) during forensic analyses of "legal high" products. By 2016, it had proliferated in global markets, often branded as "herbal blends" or "incense" to evade regulatory scrutiny [5] [7]. Its emergence exemplifies patent exploitation: The compound was derived from WO 2003/035005, which disclosed structurally similar adamantylindazoles as therapeutic candidates [5].
Evolution in NPS Landscapes
International Scheduling
5F-APINAC faces heterogeneous regulatory responses:
Table 2: Global Legal Status of 5F-APINAC
Jurisdiction | Regulatory Status | Year Enacted |
---|---|---|
United States | Schedule I | 2017 |
China | Listed as prohibited NPS | 2015 |
Germany | Anlage II controlled substance | 2013 |
Czech Republic | Banned | 2016 |
State-Level Bans on Analogues (2025)
Recent legislation targets structural analogues and delta-8/9-THC isomers:
Analytical and Enforcement Gaps
Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: